

Dihydrosorbicillin as a secondary metabolite from deep-sea derived microorganisms.

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Compound of Interest		
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Dihydrosorbicillin: A Promising Secondary Metabolite from the Depths

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The deep-sea, an environment characterized by extreme conditions of high pressure, low temperature, and absence of light, harbors a unique microbial diversity with the potential to produce novel secondary metabolites. Among these are the sorbicillinoids, a class of hexaketide polyketides that have garnered significant interest due to their complex chemical structures and diverse biological activities. **Dihydrosorbicillin**, a member of this family, has been isolated from several deep-sea derived fungi and has demonstrated promising therapeutic potential, particularly in the areas of oncology and metabolic diseases. This technical guide provides a comprehensive overview of **dihydrosorbicillin**, focusing on its microbial sources, biosynthesis, biological activities, and the experimental methodologies used for its study.

Producing Microorganisms

Dihydrosorbicillin has been predominantly isolated from fungi of the genus Penicillium, retrieved from deep-sea environments. A notable producer is Penicillium allii-sativi MCCC 3A00580, which was isolated from the western Pacific Ocean at a depth of 4,302 meters.[1][2]



Another deep-sea fungus, Phialocephala sp. FL30r, has also been reported to produce sorbicillinoids. The challenging conditions of the deep-sea are thought to drive the evolution of unique biosynthetic pathways in these microorganisms, leading to the production of novel and bioactive compounds.

Biosynthesis of Dihydrosorbicillin

The biosynthesis of sorbicillinoids, including **dihydrosorbicillin**, is a complex process involving a dedicated gene cluster. In fungi such as Penicillium chrysogenum and Trichoderma reesei, this cluster contains genes encoding for two polyketide synthases (PKSs), designated SorA and SorB.

The proposed biosynthetic pathway begins with the collaborative action of SorA and SorB to synthesize the hexaketide backbone. The functionality of the enoylreductase (ER) domain within the SorA PKS is crucial for the formation of the 2',3'-dihydro sorbyl side chain characteristic of **dihydrosorbicillin**. The subsequent cyclization of the polyketide chain leads to the formation of **dihydrosorbicillin**. This molecule can then undergo further enzymatic modifications, such as oxidative dearomatization by the FAD-dependent monooxygenase SorC, to produce other derivatives like **dihydrosorbicillin**ol.

Caption: Proposed biosynthetic pathway of dihydrosorbicillin in fungi.

Biological Activities and Mechanisms of Action

Dihydrosorbicillin has exhibited significant biological activities, making it a compound of interest for drug discovery.

Antiproliferative Activity

Several studies have demonstrated the antiproliferative effects of **dihydrosorbicillin** and related sorbicillinoids against various cancer cell lines. For instance, compounds isolated from Penicillium allii-sativi have shown inhibitory effects on HT-29 colon cancer cells.[1] The mechanism of action involves the induction of cell cycle arrest at the G2/M phase, which is characterized by an increase in the protein levels of phosphorylated histone H3 (p-H3) and cyclin B1.[1] This suggests that **dihydrosorbicillin** interferes with the cellular machinery responsible for mitotic entry.



Caption: Signaling pathway of **dihydrosorbicillin**-induced G2/M arrest.

Stimulation of Insulin Secretion

Dihydrosorbicillin has also been identified as a potent stimulator of glucose-stimulated insulin secretion (GSIS) in rat pancreatic β -cells (INS-1). This effect is mediated through the activation of the IRS-2/PI3K/Akt signaling pathway. Treatment of INS-1 cells with **dihydrosorbicillin** leads to an increased expression of key proteins in this pathway, including peroxisome proliferator-activated receptor γ (PPAR γ), pancreatic and duodenal homeobox-1 (PDX-1), insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), and Akt. This suggests a potential application for **dihydrosorbicillin** in the development of novel anti-diabetic therapies.

Caption: IRS-2/PI3K/Akt pathway in dihydrosorbicillin-induced insulin secretion.

Quantitative Data

The following tables summarize the reported quantitative data for **dihydrosorbicillin** and related compounds from deep-sea microorganisms.

Table 1: Isolation Yield of **Dihydrosorbicillin** from Penicillium allii-sativi

Compound	Initial Extract (g)	Isolated Yield (mg)	Source
2',3'-Dihydrosorbicillin	60.4	20.3	[1][2]

Table 2: Antiproliferative Activity of Sorbicillinoids from Penicillium allii-sativi

Compound	Cell Line	IC50 (μM)
Sorbicatechol D	HT-29	Dose-dependent inhibition[1]
Sorbicillin	HT-29	Dose-dependent inhibition[1]

(Note: Specific IC50 values for **dihydrosorbicillin** were not explicitly stated in the provided search results, but its presence in active fractions was noted.)



Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of **dihydrosorbicillin**.

Workflow for Isolation and Characterization

The general workflow for obtaining **dihydrosorbicillin** from a deep-sea fungal culture involves several key stages, from cultivation to final structure elucidation.

Caption: General workflow for dihydrosorbicillin isolation.

Fungal Cultivation and Extraction

- Cultivation: The deep-sea fungus (e.g., Penicillium allii-sativi) is cultured on a suitable medium, such as rice solid medium, in Erlenmeyer flasks. The flasks are incubated under static conditions at approximately 28°C for a period of 30 days.[2]
- Extraction: The fermented broth and mycelia are extracted multiple times with an organic solvent, typically ethyl acetate. The organic phases are then combined and concentrated under reduced pressure to yield a crude extract.[2]

Isolation and Purification

- Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., dichloromethane-methanol) to yield several primary fractions.[1][2]
- Further Purification: The fraction containing **dihydrosorbicillin** is further purified using a combination of chromatographic techniques, which may include:
 - Octadecylsilane (ODS) column chromatography with a water-methanol gradient.[1][2]
 - Sephadex LH-20 column chromatography with methanol as the eluent.[1][2]
 - Preparative and semi-preparative High-Performance Liquid Chromatography (HPLC).[1]

Antiproliferative MTT Assay



- Cell Seeding: Cancer cells (e.g., HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of dihydrosorbicillin (typically in a range of 10-50 μM) for 48 hours. A vehicle control (e.g., DMSO) is also included.
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)
 using a microplate reader. The cell viability is calculated as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

- Cell Treatment and Harvesting: Cells are treated with dihydrosorbicillin for a specified time,
 then harvested by trypsinization and washed with PBS.
- Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.
- Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

- Protein Extraction: Cells treated with **dihydrosorbicillin** are lysed to extract total proteins.
- Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).



- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-H3, cyclin B1, IRS-2, PI3K, Akt).
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

- Cell Culture: INS-1 cells are cultured to an appropriate confluency.
- Pre-incubation: The cells are pre-incubated in a low-glucose buffer.
- Stimulation: The cells are then incubated in a high-glucose buffer in the presence or absence of dihydrosorbicillin.
- Supernatant Collection: The supernatant is collected to measure the amount of secreted insulin.
- Insulin Measurement: The insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Conclusion

Dihydrosorbicillin, a secondary metabolite from deep-sea derived fungi, represents a promising lead compound for the development of new therapeutics. Its potent antiproliferative and insulin-secreting activities, coupled with a growing understanding of its biosynthesis and mechanisms of action, highlight the vast potential of exploring extreme marine environments for novel drug discovery. The methodologies outlined in this guide provide a framework for the continued investigation and development of **dihydrosorbicillin** and other fascinating molecules from the depths of our oceans.



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References

- 1. Antiproliferative Sorbicillinoids From the Deep-Sea-Derived Penicillium allii-sativi PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antiproliferative Sorbicillinoids From the Deep-Sea-Derived Penicillium alliisativi [frontiersin.org]
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